![molecular formula C19H25N7 B2523657 2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2415516-55-9](/img/structure/B2523657.png)
2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It is a member of the pyrimidine class of compounds and is known for its unique chemical structure, which gives it a high degree of potency and selectivity. In
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its ability to bind to specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling pathways. This inhibition leads to a disruption in the signaling pathways, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine are complex and depend on the specific disease being treated. It has been shown to have anti-inflammatory effects, as well as anti-cancer effects. It can also affect the central nervous system, leading to potential therapeutic applications in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is its high degree of potency and selectivity. This makes it a valuable tool for studying specific enzymes and receptors in the body. However, one of the limitations is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of 2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Some of these include further investigation into its potential therapeutic applications, as well as the development of new synthetic methods to improve its potency and selectivity. Additionally, there is potential for the development of new analogs and derivatives of this compound, which could have unique properties and applications.
Synthesis Methods
The synthesis of 2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves a series of chemical reactions. The starting materials for the synthesis are cyclopropylamine, 2,4-dichloropyrimidine, and 4-(4-aminopiperidin-1-yl)-2-(4-fluorophenyl)pyrimidine. The reaction is carried out under specific conditions, including the use of solvents, catalysts, and reagents. The final product is obtained through a purification process, which involves recrystallization and chromatography.
Scientific Research Applications
2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that have been investigated include cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-2-10-26(9-1)19-21-8-6-17(23-19)25-13-11-24(12-14-25)16-5-7-20-18(22-16)15-3-4-15/h5-8,15H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBKHPRJJKLDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC(=NC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine |
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